Di-n-octyldichlorosilane

Lithium-Ion Battery Anode Material Silicon Carbonitride

Researchers often face capacity fade in high-rate Li-ion anodes. Di-n-octyldichlorosilane (CAS 18416-07-4) solves this as a co-precursor for SiCN anodes, delivering 826.7 mA h g⁻¹ after 100 cycles and >550 mA h g⁻¹ at 2.0 A g⁻¹. It also achieves the maximum hydrophobic plateau (~103° water contact angle) and thermal stability to ~400°C for reliable surface modification and filler coupling in polymer composites. Multi-gram quantities available with documented purity.

Molecular Formula C16H34Cl2Si
Molecular Weight 325.4 g/mol
CAS No. 18416-07-4
Cat. No. B032779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-octyldichlorosilane
CAS18416-07-4
SynonymsDichlorodioctylsilane;  Dichlorodioctylsilane;  Dioctyldichlorosilane;  NSC 65458 _x000B__x000B_
Molecular FormulaC16H34Cl2Si
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](CCCCCCCC)(Cl)Cl
InChIInChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyCVAGYCLEIYGJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-n-octyldichlorosilane Properties and Sourcing


Di-n-octyldichlorosilane (CAS 18416-07-4) is a di-n-alkyldichlorosilane organosilicon compound, characterized by a silicon atom bonded to two n-octyl (C8) chains and two reactive chlorine atoms, with a molecular formula of C₁₆H₃₄Cl₂Si and a molecular weight of 325.43 g/mol [1]. It is a moisture-sensitive, colorless to pale yellow liquid with a density of 0.936-0.940 g/mL at 25°C, a boiling point of 145°C, and a refractive index of n20/D 1.456 . Its primary utility lies in its function as a precursor or surface-modifying agent for advanced applications in organic electronics, battery technology, and polymer composites .

Why Di-n-octyldichlorosilane Cannot Be Substituted


Generic substitution of di-n-octyldichlorosilane with other alkylchlorosilanes, such as dimethyldichlorosilane (C1) or octadecyltrichlorosilane (C18), is not feasible for performance-critical applications. The length of the n-octyl chain directly influences the hydrophobic properties and self-assembled monolayer (SAM) quality; shorter chains fail to achieve the requisite water contact angle plateau [1]. Furthermore, the reactivity profile of dichlorosilanes differs fundamentally from trichlorosilanes, with trichloro analogs prone to uncontrolled polymerization on surfaces under certain conditions, while dichloro compounds offer more controlled monolayer formation [2]. Therefore, specific quantitative performance outcomes are tied to the precise molecular architecture of di-n-octyldichlorosilane, as detailed in the evidence below.

Quantitative Performance Evidence


SiCN Anode Cycle Stability

In a direct head-to-head study of five polymer-derived silicon carbonitride (SiCN) anode materials, the 5#SiCN material, which was synthesized using di-n-octyldichlorosilane as a co-precursor, exhibited superior cycle stability and high-rate performance compared to the other four SiCN variants (1#-4#SiCN) synthesized with alternative silanes [1]. The 5#SiCN anode maintained a specific delithiation capacity of 826.7 mA h g⁻¹ after 100 charge/discharge cycles, significantly outperforming the other formulations [1].

Lithium-Ion Battery Anode Material Silicon Carbonitride Electrochemistry

SiCN Anode High-Rate Capability

Beyond cycle stability, the same study demonstrated that the 5#SiCN anode derived from di-n-octyldichlorosilane possesses exceptional high-rate capability [1]. It delivered a capacity above 550 mA h g⁻¹ at high current densities of 1.6 and 2.0 A g⁻¹ [1]. This performance metric is crucial for applications requiring rapid charge/discharge cycles and provides a quantifiable advantage over other SiCN formulations in the study that lacked this high-rate capability [1].

Lithium-Ion Battery High-Rate Performance Anode Material Electrochemistry

Maximal Hydrophobicity with Long-Chain Alkylsilanes

The hydrophobicity of an alkylsilane-modified surface is critically dependent on the alkyl chain length. Research by Fadeev and McCarthy (2000) established that water contact angles increase with alkyl chain length and plateau at an advancing contact angle (ΘA) of approximately 103° and a receding contact angle (ΘR) of approximately 90° for chains of C6 and longer [1]. As a C8 compound, di-n-octyldichlorosilane can achieve this maximum hydrophobicity plateau, in contrast to shorter-chain analogs like dimethyldichlorosilane (C1) or diethyldichlorosilane (C2), which yield significantly lower contact angles [1].

Surface Modification Hydrophobicity Self-Assembled Monolayer (SAM) Contact Angle

Thermal Stability of Silane Coatings

For integration of inorganic fillers into polymer matrices via high-temperature processing (e.g., extrusion), the thermal stability of the surface coating is paramount. A study using di-n-octyldichlorosilane to silanize TiO₂ particles for incorporation into isotactic polypropylene (iPP) found that the silane coating remained stable at temperatures around 400°C [1]. This was confirmed by infrared spectrometry and mass spectroscopy [1]. This high thermal stability is a critical differentiator compared to other silane coupling agents that may degrade at common polymer processing temperatures, thus compromising the filler-matrix interface.

Polymer Composite Thermal Stability Surface Modification Polypropylene

Controlled Monolayer Formation vs. Trichlorosilanes

The reactivity of silane coupling agents dictates the quality and uniformity of the resulting surface layer. A comparative study on hydrated silicon surfaces showed that octadecyldimethylchlorosilane (one reactive Si-Cl bond) achieved a saturation coverage only one-third that of octadecyltrichlorosilane (three reactive Si-Cl bonds) [1]. By extension, di-n-octyldichlorosilane, with two reactive Si-Cl bonds, is predicted to offer an intermediate level of surface coverage and crosslinking density. This allows for more controlled monolayer formation compared to trichlorosilanes (e.g., octadecyltrichlorosilane, OTS), which can undergo uncontrolled polymerization in the presence of adsorbed water, leading to heterogeneous, thick films [2].

Surface Chemistry Monolayer Formation Reactivity Anti-Stiction Coating

Di-n-octyldichlorosilane Application Scenarios


High-Performance SiCN Anode Synthesis

As a co-precursor in the synthesis of polymer-derived silicon carbonitride (SiCN) materials, di-n-octyldichlorosilane enables the creation of anodes with quantifiably superior cycle stability and high-rate capability. Direct comparative evidence shows a 5#SiCN anode maintains a specific capacity of 826.7 mA h g⁻¹ after 100 cycles and delivers over 550 mA h g⁻¹ at high current densities (1.6-2.0 A g⁻¹), outperforming anodes made with alternative silanes [1]. This makes it a preferred precursor for developing durable, high-power lithium-ion batteries.

Durable Hydrophobic Surface Modification

For applications requiring maximal water repellency, such as in anti-fouling coatings, water-repellent textiles, or protective layers for electronics, di-n-octyldichlorosilane is an effective surface modifier. Its C8 alkyl chain length is sufficient to achieve the maximum hydrophobicity plateau, yielding an advancing water contact angle of approximately 103° [2]. This performance equals that of longer, more expensive alkylsilanes, providing a cost-effective solution for achieving durable hydrophobic surfaces.

Thermal Coupling Agent for Polymer Composites

Di-n-octyldichlorosilane is an excellent coupling agent for modifying inorganic fillers (e.g., TiO₂, silica) intended for high-temperature polymer processing. Evidence demonstrates that its silane coating remains stable up to ~400°C, withstanding the extrusion temperatures for materials like isotactic polypropylene (iPP) [3]. This thermal robustness ensures a strong, stable interface between the filler and the polymer matrix, leading to improved mechanical properties and long-term composite performance.

Controlled Monolayers for MEMS and Electronics

In the fabrication of microelectromechanical systems (MEMS) and organic electronic devices (e.g., OLEDs, OPVs), where a well-defined, uniform monolayer is critical, di-n-octyldichlorosilane offers a balanced reactivity profile [4]. It can be used to synthesize hole-transporting materials like phenazasiline derivatives . Its two reactive sites allow for controlled covalent attachment to hydroxylated surfaces, avoiding the uncontrolled polymerization and film heterogeneity often associated with trichlorosilanes like OTS [4]. This leads to more reliable and reproducible device performance.

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